molecular formula C13H13NO3S B3133474 2-(Benzyloxy)benzene-1-sulfonamide CAS No. 39082-29-6

2-(Benzyloxy)benzene-1-sulfonamide

Cat. No.: B3133474
CAS No.: 39082-29-6
M. Wt: 263.31 g/mol
InChI Key: XRKXVFIOQWYPEE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This compound features a benzyloxy group attached to a benzene ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)benzene-1-sulfonamide is human recombinant CA-7 . Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound acts as an inhibitor of its target, human recombinant CA-7 . It likely binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can lead to various downstream effects.

Biochemical Pathways

The inhibition of CA-7 by this compound can affect several biochemical pathways. As CAs are involved in maintaining pH and fluid balance in the body, their inhibition can impact these processes. Additionally, sulfonamides like this compound can exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities , affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, by inhibiting CA-7, it can disrupt normal cellular processes that depend on this enzyme, leading to various physiological effects. For example, it could potentially be used to treat conditions like glaucoma or edema, where reducing fluid production or promoting fluid excretion can be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)benzene-1-sulfonamide typically involves the following steps:

    Formation of Benzyloxybenzene: The initial step involves the reaction of benzyl alcohol with benzene in the presence of a catalyst to form benzyloxybenzene.

    Sulfonation: The benzyloxybenzene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: A sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness

2-(Benzyloxy)benzene-1-sulfonamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenylmethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXVFIOQWYPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 148 ml of concentrated hydrochloric acid and 45 ml of acetic acid, maintained at <10°, was added 39.2 g of 2-(benzyloxy)aniline [See Berichte, 58, 79 (1925)]. White solid formed. Sufficient additional acetic acid was added to render the mixture stirrable. While temperature was 0° to 3°, a solution of 28 g of sodium nitrite in 75 ml of water was dripped into it. The mixture was kept at 5° to 10° for 15 minutes, then added to a mixture of 5.2 g of cuprous chloride, 37 ml of sulfur dioxide and 211 ml of acetic acid at 3°. Next, 290 ml of butyl chloride was added and the mixture allowed to warm to ambient temperature. After 16 hours, the mixture was diluted with water and the organic layer washed with water and dilute sodium bicarbonate solution until the washings were basic. The mixture was then dried (MgSO4) and evaporated to an oil (A). The effervescing aqueous portion (from which the butyl chloride solution had been removed) was depositing an oil; it was then treated portionwise with sodium bisulfite over several hours. After about 16 hours the oil was extracted into butyl chloride and the butyl chloride solution washed, dried and evaporated, providing an oil (B). Oils A and B are 2-(benzyloxy)benzenesulfonyl chloride. To oils A and B was added an excess of concentrated aqueous ammonia, the mixture was swirled and a white solid was observed. The solid was filtered off and extracted with hot butyl chloride; upon cooling, the extract precipitated 2-(benzyloxy)benzenesulfonamide as a white solid, m.p. 127°-129°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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